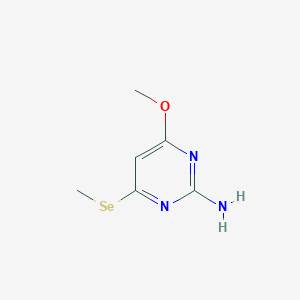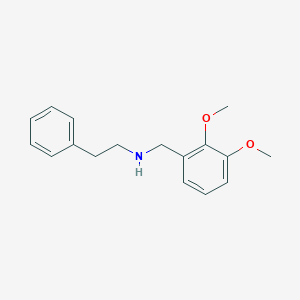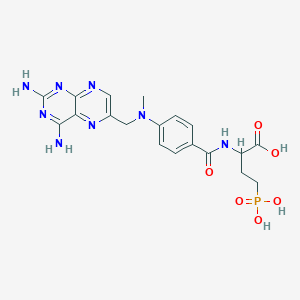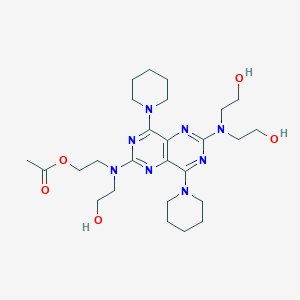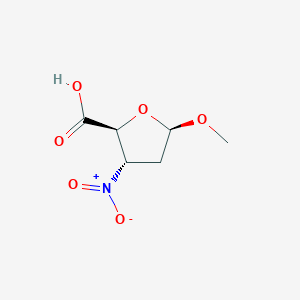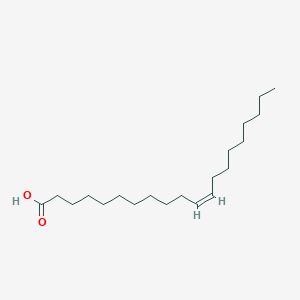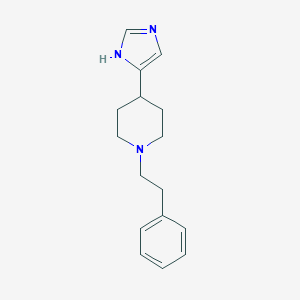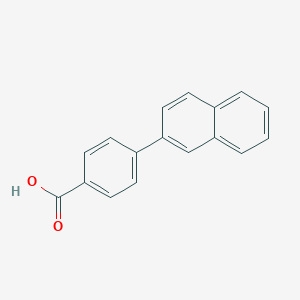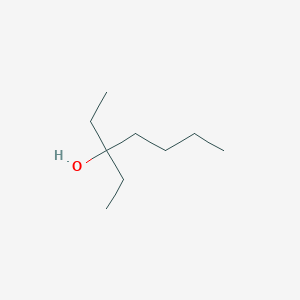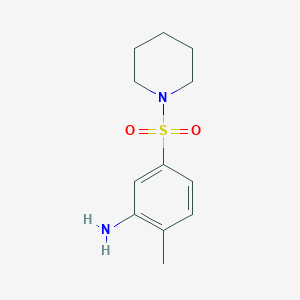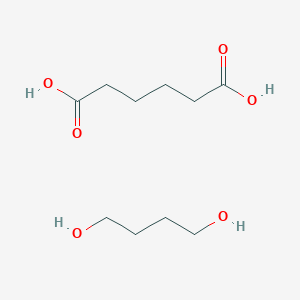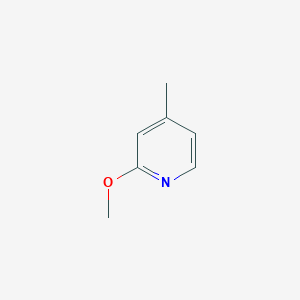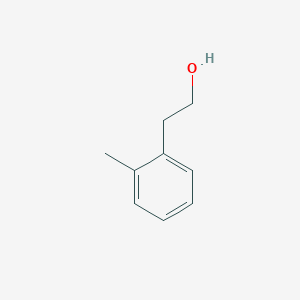
2-甲基苯乙醇
描述
Synthesis Analysis
The synthesis of 2-Methylphenethyl alcohol and similar compounds involves various catalytic processes and methodologies. For instance, the synthesis of higher alcohols over Cu/ZnO/Al2O3 catalysts highlights the importance of catalyst composition and reaction conditions in achieving desired selectivity and yields (Slaa, J., Ommen, J. G., & Ross, J., 1992). Additionally, molybdenum-based catalysts have been reviewed for their role in converting synthesis gas to alcohols, where the modification with alkali metals and/or Group VIII metals improves alcohol selectivity (Zaman, S. & Smith, Kevin J., 2012).
Molecular Structure Analysis
Understanding the molecular structure of 2-Methylphenethyl alcohol is crucial for its application in synthesis and material science. While specific studies on 2-Methylphenethyl alcohol's molecular structure are not directly cited, general advancements in the synthesis and analysis of 2-D materials provide insight into the methodologies that could be applied for its structural analysis (Das, S., Kim, M., Lee, Jo-Won, & Choi, W., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of 2-Methylphenethyl alcohol can be inferred from studies on similar compounds. For instance, the synthesis and reactivity of methylene- and alkylidenecyclopropane derivatives demonstrate the potential for innovative reactions and applications of 2-Methylphenethyl alcohol in organic synthesis (Pellissier, H., 2014).
Physical Properties Analysis
While the specific physical properties of 2-Methylphenethyl alcohol are not detailed in the provided citations, the review of synthesis gas conversion to alcohols and the role of catalysts in these processes shed light on the importance of understanding the physical properties of such compounds for their effective application in synthesis and catalysis (Zaman, S. & Smith, Kevin J., 2012).
Chemical Properties Analysis
The chemical properties of 2-Methylphenethyl alcohol, such as its reactivity with various catalysts and in different synthesis conditions, are crucial for its application in organic synthesis and industrial processes. Research on the synthesis of higher alcohols using modified catalysts provides insights into the chemical properties and synthesis strategies relevant to 2-Methylphenethyl alcohol (Slaa, J., Ommen, J. G., & Ross, J., 1992).
科学研究应用
水杨酸和醇的还原:将水杨酸和醇高效还原为2-甲基苯酚对合成生物学上有趣的构建块(Mazzini & Salvadori, 2005)很有用。
有机反应中的催化作用:一种新型铝烷氧化物,[(MMPEP)Al(-OR)]2,在醛和酮的Meerwein-Ponndorf-Verley氢转移反应中显示出很好的催化活性,涉及四配位铝络合物作为中间体(Liu, Ko, Huang, & Lin, 2002)。
生物学研究:苯乙醇抑制大肠杆菌中的酶诱导和信使核糖核酸合成,但不影响DNA物理化学性质或聚尿苷酸介导的多苯丙氨酸合成(Rosenkranz, Carr, & Rose, 1965)。
2-噻吩衍生物的合成:合成新的2-噻吩衍生物,可能用作潜在的抗痉挛、镇痛或局部麻醉剂,涉及使用2-甲基苯乙醇(Rogers & Nobles, 1962)。
形状选择性甲基化中的催化作用:水热处理的HZSM-5沸石催化剂改善了2-甲基萘与甲醇的形状选择性甲基化,导致增加的2,6-二甲基萘产率和稳定性(Zhao et al., 2008)。
毒理学分析:使用全扫描GC/MS的系统毒理学分析(STA)程序可以检测大鼠尿液中的设计药物2,5-二甲氧基-4-甲基-β-苯乙胺(2C-D),可能证明其在人类尿液中的摄入(Theobald & Maurer, 2006)。
抗炎作用的研究:乙醇可能通过调节环磷酸腺苷的细胞水平来减轻炎症,这可能在其抗炎作用中起作用(Atkinson, Sullivan, Kelly, & Parker, 1977)。
在香水和毒理学中的作用:作为香精成分的β-甲基苯乙醇,在香水中使用时没有显著的毒性或皮肤学问题(Scognamiglio, Jones, Letizia, & Api, 2012)。
属性
IUPAC Name |
2-(2-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8-4-2-3-5-9(8)6-7-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGISKODRCWQNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047071 | |
| Record name | 2-Methylphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylphenethyl alcohol | |
CAS RN |
19819-98-8 | |
| Record name | 2-(2-Methylphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19819-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019819988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methylphenyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-o-tolylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX8700JGJP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

